

# Structure-activity relationship (SAR) of N-substituted anthranilamides

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## Compound of Interest

**Compound Name:** 2-amino-N-[3-(dimethylamino)propyl]benzamide

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Substituted Anthranilamides

For Researchers, Scientists, and Drug Development Professionals

## Introduction

N-substituted anthranilamides are a versatile class of organic compounds characterized by an anthranilamide core with a substituent on the nitrogen atom. This structural motif has proven to be a highly valuable scaffold in medicinal and agricultural chemistry, leading to the development of compounds with a wide range of biological activities.<sup>[1][2]</sup> This guide provides a comprehensive overview of the structure-activity relationships (SAR) of N-substituted anthranilamides, with a primary focus on their well-established role as insecticides, as well as their emerging potential as anticancer and antimicrobial agents. By delving into the causal relationships behind experimental choices and providing detailed methodologies, this document aims to serve as a valuable resource for researchers in the field.

# Insecticidal N-Substituted Anthranilamides: A Deep Dive into Ryanodine Receptor Modulators

The most significant commercial success of N-substituted anthranilamides has been in the field of insecticides.[3][4] The diamide class of insecticides, which includes blockbuster products like chlorantraniliprole and cyantraniliprole, has revolutionized pest management due to their novel mode of action and favorable safety profile.[4][5]

## Mechanism of Action: Targeting the Ryanodine Receptor

Anthranilic diamide insecticides exert their effect by acting as potent activators of insect ryanodine receptors (RyRs).[4][6] RyRs are intracellular calcium channels located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[4][6] The binding of anthranilic diamides to insect RyRs locks the channel in an open state, leading to an uncontrolled release of calcium from intracellular stores.[4][6] This disruption of calcium homeostasis results in impaired muscle regulation, leading to paralysis and ultimately the death of the insect.[6] A key advantage of these insecticides is their high selectivity for insect RyRs over their mammalian counterparts, which contributes to their excellent safety profile for non-target organisms.[5][6]

Caption: Mechanism of action of anthranilic diamide insecticides.

## Core Structural Features and SAR

The general structure of insecticidal anthranilic diamides can be divided into three key domains: the N-pyridylpyrazole, the anthraniloyl moiety, and the aliphatic amide portion.[7] Extensive SAR studies have been conducted to optimize the insecticidal activity of this scaffold.[7]

Caption: Key structural domains of anthranilic diamide insecticides.

### 1. The N-Acyl Group:

The N-acyl group is crucial for potent insecticidal activity. The presence of a substituted pyrazole ring attached to a pyridine ring, as seen in chlorantraniliprole, is a common feature.

- **Substitution on the Pyrazole Ring:** The nature and position of substituents on the pyrazole ring significantly influence activity. For instance, a bromo substituent at the 3-position and a 1-(3-chloropyridin-2-yl) group are often found in highly active compounds.
- **Replacement of the Pyrazole Ring:** Modifications to the amide bridge by replacing the pyrazole with other heterocycles like oxadiazoles have been explored.[8] Some of these analogs containing 1,3,4-oxadiazole rings have shown good insecticidal activities.

## 2. The Anthraniloyl Core:

The substitution pattern on the anthranilic acid ring is critical for activity and selectivity.

- **Methyl and Chloro Substituents:** A methyl group at the 2-position and a chloro group at the 4-position of the phenyl ring are generally important for high insecticidal activity.
- **Introduction of Other Groups:** The introduction of indane and its analogs has been shown to optimize insecticidal activity, with the R-configuration being particularly favorable.[4]

## 3. The N-Alkyl Amide Side Chain:

The side chain attached to the second amide group also plays a role in modulating the compound's properties.

- **Alkyl Groups:** Small alkyl groups are often preferred.
- **Sulfur-Containing Moieties:** The introduction of sulfur-containing structures has led to the discovery of novel anthranilic diamides with remarkable activities against certain pests.[9]

Compound/Modification	Target Pest	Activity	Reference
Chlorantraniliprole	Lepidopteran species	High	[6]
Cyantraniliprole	Sucking and piercing insects	High	[5]
3-bromo-N-(4-bromo-2-methyl-6-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide	Plutella xylostella	100% activity at 40 µg/mL	
Trifluoroethyl-containing carbonyl thiourea modification	Oriental armyworm	LC50 of 0.1812 mg/L	[3]
Introduction of an indane moiety (R-configuration)	Mythimna separata	80% activity at 0.8 mg/L	[4]

## Anticancer N-Substituted Anthranilamides

The anthranilamide scaffold has also emerged as a promising framework for the development of novel anticancer agents.[10][11] These compounds have been shown to target various mechanisms involved in cancer progression, including receptor tyrosine kinases and tubulin polymerization.[11]

### SAR for Anticancer Activity

- **Flexible Linkers:** The introduction of flexible linkers between the anthranilamide core and other aromatic moieties has been a successful strategy. Certain derivatives with such linkers have demonstrated significant antiproliferative activity against human colon and breast cancer cell lines.[10][12]

- Terminal Moieties: The nature of the terminal group is a key determinant of anticancer potency.
  - Schiff Bases: Compounds bearing terminal Schiff base fragments have exhibited the best antiproliferative effects in some studies.[11]
  - Sulphonamides: Derivatives incorporating sulphonamide parts have also shown significant cytotoxic effects.[11]
- Inhibition of Hedgehog Signaling Pathway: Some anthranilamide derivatives have been designed as inhibitors of the Smoothed (SMO) receptor, a key component of the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[13][14] A ring-opening strategy of known SMO inhibitors to yield an anthranilamide core has resulted in potent compounds.[14]

Compound Series	Cancer Cell Line	Key Structural Feature	Potency	Reference
Anthranilamide derivatives with flexible linkers	HCT 116, MDA-MB-231	Flexible linker	Promising antiproliferative activity	[10][12]
Diamides with terminal Schiff fragments	Breast cancer cells	Terminal Schiff base	IC50 from 3.35 to 0.065 nM	[11]
Diamides with sulphonamide parts	Breast cancer cells	Sulphonamide moiety	Significant cytotoxic effect	[11]
SMO inhibitor with anthranilamide core (Compound 12a)	Daoy cell line	Anthranilamide core	IC50 of 0.48 $\mu$ M	[14]

## Antimicrobial N-Substituted Anthranilamides

The versatility of the anthranilamide scaffold extends to the development of antimicrobial agents.[15][16] By tuning the hydrophobic and cationic groups, these compounds can be designed to selectively target bacteria and disrupt biofilms.[17]

## SAR for Antimicrobial Activity

- **Amphiphilicity:** A key design principle for antimicrobial anthranilamides is to create amphiphilic molecules that can interact with and disrupt bacterial membranes. This is typically achieved by incorporating a hydrophobic group and a hydrophilic cationic group.
- **Hydrophobic Group:**
  - **Naphthoyl Substituents:** A naphthoyl group attached at the 2-position generally confers better antibacterial activity compared to a 1-substituted counterpart.[16]
  - **Biphenyl Groups:** Biphenyl moieties, as bioisosteres of the naphthoyl group, have also resulted in compounds with good antibacterial activity.[16]
- **Cationic Group:**
  - **Guanidino Group:** The incorporation of a guanidino cationic group has been shown to be more effective for antibacterial activity against *S. aureus* and *E. coli* compared to amino or quaternary ammonium groups.
  - **Lysine Moiety:** Attaching a lysine residue to the peptide tail can increase activity against Gram-negative bacteria like *E. coli* and reduce cytotoxicity to mammalian cells.[17]

## Experimental Protocols

### General Synthesis of N-Substituted Anthranilamides

A common method for the synthesis of N-substituted anthranilamides is the reaction of isatoic anhydride with a primary amine.[1] This reaction proceeds via the ring-opening of the anhydride by the amine.

Caption: General workflow for the synthesis of N-substituted anthranilamides.

Step-by-Step Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve the primary amine (1.2 equivalents), an amine carbonate (0.2 equivalents), and an amine hydrochloride (0.25 equivalents) in a suitable solvent such as water.[18]
- **Addition of Isatoic Anhydride:** While stirring the solution, incrementally add isatoic anhydride (1 equivalent) over a period of 30 minutes.[18] The reaction is typically carried out at a temperature between 35°C and 65°C.[18]
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to induce precipitation of the product.[18]
- **Isolation and Purification:** Collect the solid product by filtration, wash with cold water, and dry.[18] Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.[1]

## Bioassay for Insecticidal Activity

A common method to evaluate the insecticidal activity of N-substituted anthranilamides is a diet-incorporation bioassay against lepidopteran larvae, such as the diamondback moth (*Plutella xylostella*).[19]

Step-by-Step Protocol:

- **Compound Preparation:** Prepare stock solutions of the test compounds in a suitable solvent like acetone or DMSO. A series of dilutions are then made to obtain the desired test concentrations.
- **Diet Preparation:** Prepare an artificial insect diet according to a standard protocol. While the diet is still molten, add the test compound solution and mix thoroughly to ensure uniform distribution. Pour the treated diet into the wells of a multi-well plate and allow it to solidify.
- **Insect Infestation:** Place one or more insect larvae (e.g., third-instar) into each well containing the treated diet.

- Incubation: Incubate the plates under controlled environmental conditions (e.g.,  $25 \pm 1^\circ\text{C}$ ,  $60 \pm 5\%$  relative humidity, and a 16:8 h light:dark photoperiod).
- Mortality Assessment: After a set period (e.g., 48 or 72 hours), record the number of dead larvae in each well. Larvae are considered dead if they do not move when prodded with a fine brush.
- Data Analysis: Calculate the percentage mortality for each concentration. The data can be subjected to probit analysis to determine the LC50 (lethal concentration required to kill 50% of the population).

## Conclusion

The N-substituted anthranilamide scaffold is a remarkably versatile platform for the discovery of new bioactive molecules. The deep understanding of the SAR for insecticidal diamides has led to the development of highly effective and selective pest control agents. Furthermore, ongoing research continues to unveil the potential of this structural motif in developing novel anticancer and antimicrobial therapies. The ability to systematically modify the different domains of the anthranilamide structure allows for the fine-tuning of biological activity and properties, ensuring that this compound class will remain a focus of research and development for years to come.

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